molecular formula C24H35N3O5 B4911725 N-(2-ethyl-3-methylquinolin-4-yl)-2-(2,4,4-trimethylpentan-2-ylamino)acetamide;oxalic acid

N-(2-ethyl-3-methylquinolin-4-yl)-2-(2,4,4-trimethylpentan-2-ylamino)acetamide;oxalic acid

Cat. No.: B4911725
M. Wt: 445.6 g/mol
InChI Key: VQIGZGZZSWXZJH-UHFFFAOYSA-N
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Description

N-(2-ethyl-3-methylquinolin-4-yl)-2-(2,4,4-trimethylpentan-2-ylamino)acetamide;oxalic acid is a complex organic compound that may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-3-methylquinolin-4-yl)-2-(2,4,4-trimethylpentan-2-ylamino)acetamide;oxalic acid likely involves multiple steps, including the formation of the quinoline ring, the introduction of the ethyl and methyl groups, and the attachment of the acetamide and oxalic acid moieties. Typical reaction conditions might include:

    Formation of the quinoline ring: This could involve a Skraup synthesis or a similar method.

    Introduction of substituents: Alkylation reactions using appropriate alkyl halides.

    Formation of the acetamide: Reaction of an amine with acetic anhydride or acetyl chloride.

    Attachment of oxalic acid: Esterification or amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-3-methylquinolin-4-yl)-2-(2,4,4-trimethylpentan-2-ylamino)acetamide;oxalic acid may undergo various types of chemical reactions, including:

    Oxidation: Potentially forming quinoline N-oxides.

    Reduction: Reducing the quinoline ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Using halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

N-(2-ethyl-3-methylquinolin-4-yl)-2-(2,4,4-trimethylpentan-2-ylamino)acetamide;oxalic acid could have various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(2-ethyl-3-methylquinolin-4-yl)-2-(2,4,4-trimethylpentan-2-ylamino)acetamide;oxalic acid would depend on its specific applications. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline structures.

    Acetamide derivatives: Compounds with similar acetamide functional groups.

    Oxalic acid derivatives: Compounds with similar oxalic acid moieties.

Uniqueness

N-(2-ethyl-3-methylquinolin-4-yl)-2-(2,4,4-trimethylpentan-2-ylamino)acetamide;oxalic acid is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-ethyl-3-methylquinolin-4-yl)-2-(2,4,4-trimethylpentan-2-ylamino)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O.C2H2O4/c1-8-17-15(2)20(16-11-9-10-12-18(16)24-17)25-19(26)13-23-22(6,7)14-21(3,4)5;3-1(4)2(5)6/h9-12,23H,8,13-14H2,1-7H3,(H,24,25,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIGZGZZSWXZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1C)NC(=O)CNC(C)(C)CC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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